REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][N:10]=1)[C:5]([OH:7])=O.CN(C)C=O.S(Cl)(Cl)=O.[CH2:20]([NH:22][CH2:23][CH3:24])[CH3:21]>ClCCl.O1CCCC1>[CH2:20]([N:22]([CH2:23][CH3:24])[C:5](=[O:7])[C:4]1[CH:8]=[CH:9][N:10]=[C:2]([F:1])[CH:3]=1)[CH3:21]
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C(=O)O)C=CN1
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
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CN(C=O)C
|
Name
|
|
Quantity
|
12.4 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
8.79 mL
|
Type
|
reactant
|
Smiles
|
C(C)NCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was then stirred at room temperature for 12 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were successively added, under argon
|
Type
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TEMPERATURE
|
Details
|
The mixture was refluxed for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in anhydrous toluene (40 mL)
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under vacuum
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in anhydrous tetrahydrofuran (40 mL)
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in water (80 mL) before addition of a 5% aqueous sodium carbonate solution (10 mL)
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with dichloromethane (4×80 mL)
|
Type
|
CUSTOM
|
Details
|
dried on magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed (Al2O3, AcOEt)
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C(C1=CC(=NC=C1)F)=O)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 28.8 mmol | |
AMOUNT: MASS | 5.66 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 67.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |